![molecular formula C12H9F3N2O B1391136 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1214336-08-9](/img/structure/B1391136.png)
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, pyridin-4-yl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridin-4-yl group can be reduced to a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-formyl-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine.
Reduction: Formation of 2-methoxy-3-(piperidin-4-yl)-6-(trifluoromethyl)pyridine.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Biology
The compound has been investigated for its potential as a ligand in biochemical assays. It can interact with specific biological targets, modulating enzyme activity or receptor function, which is crucial for drug discovery and development .
Medicine
Research has explored its therapeutic properties, particularly:
- Anti-inflammatory Activity : Potential to reduce inflammation through modulation of immune responses.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Industry
Utilized in the development of advanced materials with specific electronic properties, particularly in organic electronics and photonics due to its electron-withdrawing trifluoromethyl group that enhances stability and performance .
Case Studies
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
- 2-Methoxy-3-(pyridin-2-yl)-6-(trifluoromethyl)pyridine
- 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
Biological Activity
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound notable for its potential biological activities. Its unique structure, which includes a trifluoromethyl group, methoxy group, and pyridinyl substituent, contributes to its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C12H9F3N2O
- Molecular Weight : 254.21 g/mol
- CAS Number : 1214336-08-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's stability and metabolic resistance, making it a candidate for further pharmacological exploration .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
-
Cytotoxicity Against Tumor Cell Lines :
- The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, it exhibited significant cytotoxic effects on hematologic tumor cell lines such as K-562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) with IC50 values in the micromolar range .
- In a comparative study, derivatives of similar compounds were evaluated, revealing that modifications in the structure could enhance selectivity and potency against specific cancer types.
- Selectivity Index :
Antiparasitic Activity
The compound has also been explored for its antiparasitic properties. Studies indicate that structural modifications can significantly affect its efficacy against parasites, with some derivatives showing enhanced activity compared to their parent compounds. For example, analogs incorporating pyridyl groups demonstrated varying degrees of activity against malaria parasites .
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the cytotoxicity of various derivatives of pyridine-based compounds, including this compound. The results indicated that certain modifications led to improved IC50 values in breast cancer cell lines (MCF7), with some derivatives achieving IC50 values as low as 0.59 µM .
Study 2: Antiparasitic Properties
Research focused on the optimization of dihydroquinazolinone compounds revealed that incorporating trifluoromethyl groups significantly enhanced antiparasitic activity. This suggests that similar modifications in this compound could yield potent antiparasitic agents .
Data Tables
Compound | Target Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | K-562 | 1.00 ± 0.42 | >25 |
Derivative A | MCF7 | 0.59 ± 0.00 | >20 |
Derivative B | HL60 | 1.05 ± 0.64 | >15 |
Properties
IUPAC Name |
2-methoxy-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-9(8-4-6-16-7-5-8)2-3-10(17-11)12(13,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNHQLNSVPWJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252698 | |
Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-08-9 | |
Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214336-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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